5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and functionalization steps . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of bacteria by targeting essential enzymes and disrupting metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
Imidazo[1,2-a]pyridine-7-carbaldehyde:
The uniqueness of this compound lies in its specific structural features and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
881841-38-9 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-8(2)12-5-9(6-13)11-10(12)4-7/h3-6H,1-2H3 |
InChI Key |
WRJUWDHGLRLXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)C)C=O |
Origin of Product |
United States |
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